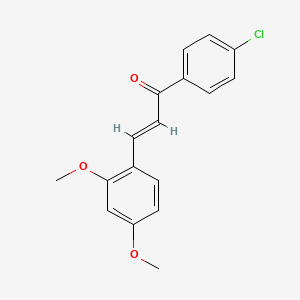
4'-Chloro-2,4-dimethoxychalcone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Chloro-2,4-dimethoxychalcone is a chalcone derivative, which belongs to the flavonoid family. Chalcones are open-chain flavonoids with two aromatic rings linked by an aliphatic three-carbon chain. The compound 4’-Chloro-2,4-dimethoxychalcone has the molecular formula C17H15ClO3 and a molecular weight of 302.75 g/mol . Chalcones are known for their diverse biological activities, including antimicrobial, antifungal, antimalarial, antiviral, anti-inflammatory, antioxidant, antileishmanial, anti-tumor, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Chloro-2,4-dimethoxychalcone typically involves the Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and 2,4-dimethoxyacetophenone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of 4’-Chloro-2,4-dimethoxychalcone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Chloro-2,4-dimethoxychalcone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chalcone into dihydrochalcones or other reduced forms.
Substitution: The chloro group can undergo nucleophilic substitution reactions to form different substituted chalcones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Dihydrochalcones, alcohol derivatives.
Substitution: Amino, thio, or alkoxy-substituted chalcones.
Applications De Recherche Scientifique
Mécanisme D'action
The biological activity of 4’-Chloro-2,4-dimethoxychalcone is primarily attributed to its α,β-unsaturated carbonyl system, which makes it a reactive molecule capable of interacting with various biological targets. The compound can inhibit specific enzymes, modulate signaling pathways, and induce apoptosis in cancer cells. It also exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Dimethoxychalcone: A natural flavonoid with similar structural features but without the chloro substituent.
2’-Hydroxy-3,4-dimethoxychalcone: Another chalcone derivative with hydroxyl and methoxy groups.
Uniqueness
4’-Chloro-2,4-dimethoxychalcone is unique due to the presence of the chloro substituent, which enhances its biological activity and makes it a valuable compound for various applications. The chloro group can participate in additional chemical reactions, providing opportunities for further functionalization and derivatization.
Propriétés
Numéro CAS |
18493-31-7 |
|---|---|
Formule moléculaire |
C17H15ClO3 |
Poids moléculaire |
302.7 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H15ClO3/c1-20-15-9-5-13(17(11-15)21-2)6-10-16(19)12-3-7-14(18)8-4-12/h3-11H,1-2H3 |
Clé InChI |
RIAYIRFYWCEXLV-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl)OC |
SMILES isomérique |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)Cl)OC |
SMILES canonique |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC=C(C=C2)Cl)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















